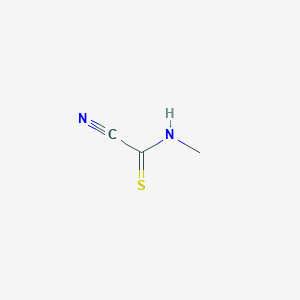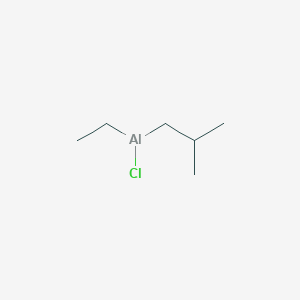
Aluminum, chloroethyl(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, chloroethyl(2-methylpropyl)-, also known as chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and Hodgkin's disease.
Mecanismo De Acción
Chlorambucil works by interfering with the DNA replication process in cancer cells, which ultimately leads to cell death. It does this by forming covalent bonds with DNA, which prevents the DNA from replicating properly. This leads to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Chlorambucil has both biochemical and physiological effects on the body. Biochemically, it affects the DNA replication process in cancer cells, leading to cell death. Physiologically, it can cause side effects such as nausea, vomiting, and hair loss. Chlorambucil can also affect the bone marrow, leading to a decrease in the number of white blood cells, red blood cells, and platelets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Aluminum, chloroethyl(2-methylpropyl)- in lab experiments is its effectiveness in treating various types of cancer. It is also relatively easy to synthesize and can be used in combination with other chemotherapy drugs to improve treatment outcomes. However, one limitation is that it can cause side effects in the body, which can affect the results of lab experiments.
Direcciones Futuras
For the use of Aluminum, chloroethyl(2-methylpropyl)- in scientific research include the development of new chemotherapy drugs and the use of Aluminum, chloroethyl(2-methylpropyl)- in combination with immunotherapy drugs.
Métodos De Síntesis
The synthesis of Aluminum, chloroethyl(2-methylpropyl)- involves the reaction between nitrogen mustard and 2-chloro-N-(2-methylpropyl) acetamide. This reaction produces chloroethyl(2-methylpropyl)amine, which is then reacted with aluminum chloride to form Aluminum, chloroethyl(2-methylpropyl)-. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Chlorambucil is commonly used in scientific research to study the effects of chemotherapy drugs on cancer cells. It has been shown to be effective in treating various types of cancer, including leukemia, lymphoma, and Hodgkin's disease. Chlorambucil is also used in combination with other chemotherapy drugs to improve treatment outcomes.
Propiedades
Número CAS |
13320-53-1 |
|---|---|
Nombre del producto |
Aluminum, chloroethyl(2-methylpropyl)- |
Fórmula molecular |
C6H13AlCl |
Peso molecular |
148.61 g/mol |
Nombre IUPAC |
chloro-ethyl-(2-methylpropyl)alumane |
InChI |
InChI=1S/C4H9.C2H5.Al.ClH/c1-4(2)3;1-2;;/h4H,1H2,2-3H3;1H2,2H3;;1H/q;;+1;/p-1 |
Clave InChI |
MDUJPDJIABVTQO-UHFFFAOYSA-M |
SMILES |
CC[Al](CC(C)C)Cl |
SMILES canónico |
CC[Al](CC(C)C)Cl |
Otros números CAS |
13320-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



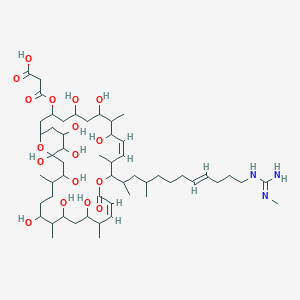

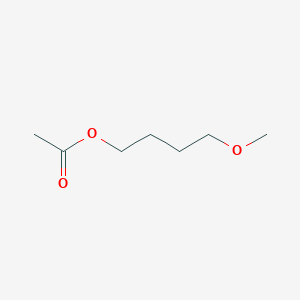
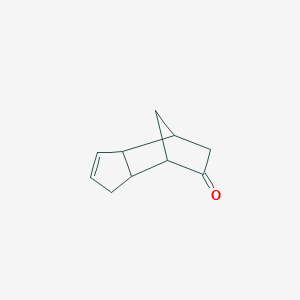
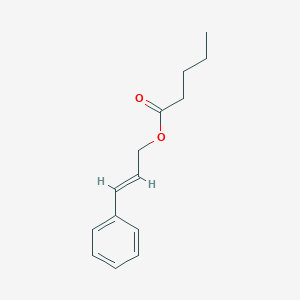

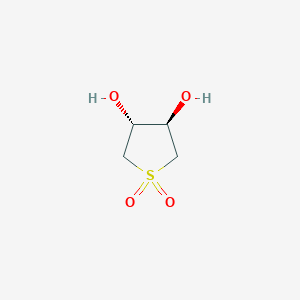


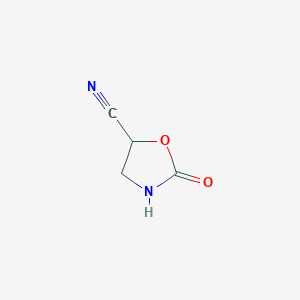


![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
